Methyl 4-(methanesulfonamidomethyl)benzoate
Overview
Description
“Methyl 4-(methanesulfonamidomethyl)benzoate” is a chemical compound with the molecular formula C10H12O4S . It is also known by other names such as “4-[(Méthylsulfonyl)méthyl]benzoate de méthyle” in French, “Benzoic acid, 4-[(methylsulfonyl)methyl]-, methyl ester” as per ACD/Index Name, and “Methyl 4-[(methylsulfonyl)methyl]benzoate” as per ACD/IUPAC Name .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzoate compounds have been synthesized using tetracaine and pramocaine as lead compounds . The target molecule was designed using a combination principle and modified by bioisostere formation and modification with alkyl groups . Another study reported the synthesis of a series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 228.265 Da and the monoisotopic mass is 228.045624 Da .Safety and Hazards
The safety data sheet for a similar compound, Methyl Benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
“Methyl 4-(methanesulfonamidomethyl)benzoate” and similar compounds may have potential applications in various fields. For instance, Methyl Benzoate has been identified as a promising, environmentally safe insecticide . Since 2016, many studies have shown that Methyl Benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . Therefore, it is possible that “this compound” could have similar applications in the future.
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9-5-3-8(4-6-9)7-11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBAASALCFKMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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